molecular formula C14H11FO5S B1328682 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-82-1

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid

Cat. No.: B1328682
CAS No.: 1000339-82-1
M. Wt: 310.3 g/mol
InChI Key: XIWWPAYQKYCESV-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H11FO5S. It is characterized by the presence of a benzoic acid moiety substituted with a fluoro group and a methylsulphonyl group on the phenoxy ring.

Scientific Research Applications

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals

Future Directions

Given its structural similarity to other phenol derivatives, “3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid” may have potential applications in various industries, including plastics, adhesives, and coatings . It may also have potential biological activities, which could be explored in future research .

Preparation Methods

The synthesis of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-(methylsulphonyl)phenol and 3-bromobenzoic acid.

    Coupling Reaction: The phenol derivative undergoes a nucleophilic aromatic substitution reaction with the bromobenzoic acid in the presence of a base such as potassium carbonate. This step forms the phenoxy linkage.

    Acidification: The resulting intermediate is then acidified to yield the final product, this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The fluoro and methylsulphonyl groups can enhance binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors. The compound’s interactions with these targets can influence various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and enhances its utility in various research and industrial applications.

Properties

IUPAC Name

3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWPAYQKYCESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227121
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-82-1
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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